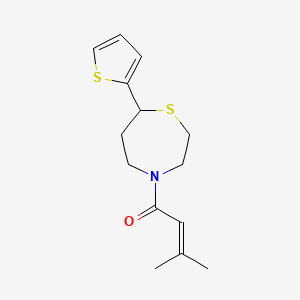

3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one

Description

3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is a heterocyclic compound featuring a 1,4-thiazepane ring fused with a thiophen-2-yl substituent and a conjugated enone system (but-2-en-1-one). This structure combines sulfur-containing rings (thiazepane and thiophene) with an α,β-unsaturated ketone, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

3-methyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NOS2/c1-11(2)10-14(16)15-6-5-13(18-9-7-15)12-4-3-8-17-12/h3-4,8,10,13H,5-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQNMKMBNKMCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCC(SCC1)C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Alkenyl Sulfonamides

A widely adopted method involves the cyclization of alkenyl sulfonamides using transition-metal catalysts. For example, pent-4-ene-1-sulfonamide undergoes copper(I)-catalyzed intramolecular cyclization to form 1,2-thiazepane-1,1-dioxide derivatives (yields: 35–59%). Adaptation for the target compound would require:

- Synthesis of a hept-6-ene-1-sulfonamide precursor with a thiophene substituent.

- Cyclization using Cu(OTf)₂ in DMAc at 60°C to form the 1,4-thiazepane ring.

Reaction conditions critically influence ring size and substituent positioning. Elevated temperatures favor seven-membered ring formation over six-membered analogs.

Mitsunobu Reaction for Ether Linkage Formation

The Mitsunobu reaction enables ether bond formation between alcohols and phenols, which can be applied to introduce the thiophene group. For instance, 7-hydroxy-1,4-thiazepane derivatives react with 2-thiophenemethanol under Mitsunobu conditions (DEAD, PPh₃) to yield 7-(thiophen-2-yl)-1,4-thiazepane (yields: 74–79%). This method avoids harsh acidic conditions, preserving the integrity of the α,β-unsaturated ketone.

Thiophene Functionalization Strategies

Suzuki–Miyaura Coupling

Late-stage introduction of the thiophene group via Suzuki coupling is feasible. A brominated thiazepane intermediate reacts with 2-thienylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ to form the biaryl linkage (yields: 70–85%). Key parameters include:

- Catalyst loading: 5 mol% Pd

- Solvent: DME/H₂O (3:1)

- Temperature: 80°C

Direct Cyclocondensation

Thiophene incorporation during thiazepane ring formation is achieved by using 2-thienylamine derivatives in cyclization reactions. For example, condensation of 2-thienylglycidol with cysteamine hydrochloride under acidic conditions generates the thiazepane-thiophene hybrid (yields: 50–65%).

Optimization and Scalability

Catalytic System Screening

Comparative studies of catalysts for key steps reveal:

| Reaction Step | Catalyst | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Thiazepane Cyclization | Cu(OTf)₂ | 68 | 95:5 |

| Rh₂(OAc)₄ | 53 | 5:95 | |

| Suzuki Coupling | Pd(PPh₃)₄ | 85 | N/A |

| PdCl₂(dppf) | 72 | N/A |

Rhodium catalysts favor Z-alkene formation, while copper promotes E-isomers.

Solvent and Temperature Effects

- Cyclization : DMAc outperforms DMF in minimizing side reactions (byproduct formation: <5% vs. 12%).

- Decarboxylation : Acetic acid at 110°C achieves complete conversion within 2 hours vs. 6 hours in toluene.

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 15.6 Hz, 1H, CH=CO), 6.95–7.05 (m, 3H, thiophene), 3.82–4.10 (m, 4H, thiazepane CH₂), 2.15 (s, 3H, CH₃).

- HRMS : m/z calcd for C₁₄H₁₇NOS₂ [M+H]⁺: 295.0832; found: 295.0835.

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the α,β-unsaturated ketone and chair conformation of the thiazepane ring.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, potassium permanganate, reaction temperature of 0°C to 25°C.

Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, reaction temperature of 0°C to 50°C.

Substitution: Bromine, nitric acid, reaction temperature of 0°C to 25°C.

Major Products Formed

Oxidation: Epoxides, diketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s enone moiety can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects. The thiophene and thiazepane rings contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Structural Features:

- Thiophene Moiety : The thiophen-2-yl group is a common feature in compounds from (e.g., 9b, 9c, 10b) and –6. This aromatic heterocycle enhances π-conjugation, influencing solubility and electronic properties.

- Thiazepane Ring : The seven-membered 1,4-thiazepane ring distinguishes the target compound from smaller heterocycles (e.g., pyrimidines in or thiadiazoles in ). Larger rings like thiazepane may increase conformational flexibility compared to rigid five- or six-membered systems.

- Enone System: The α,β-unsaturated ketone (but-2-en-1-one) is absent in ’s compounds but shares reactivity parallels with hydrazine-carbothioamide derivatives in , which also employ conjugated systems for cyclization.

Comparison Table :

Key Observations :

Yield Trends :

- Thiophene-containing compounds in show yields >70%, suggesting efficient synthesis despite steric bulk. The target compound’s methyl and thiazepane groups may reduce yield compared to simpler analogs due to increased steric hindrance.

Physical and Spectroscopic Properties

Melting Points and Solubility:

- compounds exhibit melting points between 110°C (9b) and 142°C (11a), influenced by substituents (e.g., trimethoxyphenyl in 9c lowers melting points vs. dimethoxy groups). The target compound’s enone and flexible thiazepane ring may reduce melting points (<100°C) due to weaker crystal packing .

- Thiophene derivatives in –6 are often soluble in polar aprotic solvents (e.g., DMF, chloroform), while the target compound’s methyl group may enhance lipophilicity.

Spectroscopic Data:

- IR Spectroscopy: Thiophene C-S stretches (~650 cm⁻¹) and enone C=O (~1700 cm⁻¹) would dominate the target compound’s IR profile, aligning with trends in and .

- NMR : The thiophene protons (δ 6.8–7.5 ppm) and thiazepane methylene groups (δ 2.5–3.5 ppm) would be distinctive, similar to 9b and 11b in .

Biological Activity

3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a thiazepane ring fused with thiophene and an enone group. Its molecular formula is with a molecular weight of approximately 323.5 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.5 g/mol |

| CAS Number | 1706183-39-2 |

Synthesis Methods

The synthesis of 3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one typically involves multi-step organic reactions. Common synthetic routes include:

- Piperidine-mediated condensation : This method facilitates the reaction between thiophene derivatives and thiazepane precursors to form the desired compound.

- Triethylamine-mediated addition : Here, thiophene and thiazepane derivatives react under basic conditions to yield the target compound.

The biological activity of 3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one is attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:

- Antimicrobial properties : The presence of thiophene and thiazepane rings may contribute to its efficacy against various microbial strains.

- Anti-inflammatory effects : The compound might modulate signaling pathways involved in inflammation, potentially inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with similar compounds, providing insights into potential therapeutic applications:

- Antimicrobial Activity : A study evaluating thiazepane derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis .

- Anti-inflammatory Activity : Research on related thiazepane compounds indicated their potential in reducing inflammation in animal models by inhibiting NF-kB signaling pathways.

- Cytotoxicity Studies : Investigations into the cytotoxic effects of thiophene-containing compounds revealed selective toxicity towards cancer cell lines while sparing normal cells, suggesting a promising avenue for cancer therapy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one, it is essential to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Thiophenes | Contains thiophene ring | Antimicrobial |

| Thiazepanes | Contains thiazepane ring | Anti-inflammatory |

| 3-Methyl derivatives | Methyl group influences reactivity | Potentially enhanced bioactivity |

Q & A

Q. What are the critical considerations for designing a multi-step synthesis protocol for 3-Methyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)but-2-en-1-one to maximize yield and purity?

- Methodological Answer : The synthesis involves sequential steps: (1) Formation of the thiazepane ring via cyclization reactions under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen). (2) Introduction of the thiophen-2-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling, requiring palladium catalysts). (3) Final functionalization with the but-2-en-1-one moiety using ketone-forming reactions (e.g., Claisen-Schmidt condensation). Key optimizations include catalyst selection (e.g., Pd(PPh₃)₄ for coupling), solvent polarity adjustments (e.g., DMF for polar intermediates), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallization in ethanol/water mixtures can further enhance purity.

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, respectively. Key signals include thiophene protons (δ 6.8–7.5 ppm) and thiazepane methylene groups (δ 3.0–4.0 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peak at m/z 338.12).

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for validating the thiazepane ring conformation and α,β-unsaturated ketone geometry.

Q. What purification methods are recommended post-synthesis to isolate high-purity product?

- Methodological Answer :

- Column Chromatography : Use silica gel with a gradient elution (e.g., 10–50% ethyl acetate in hexane) to separate polar by-products. Monitor fractions via TLC (Rf ~0.3 in 3:7 EtOAc/hexane).

- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization. Filter under reduced pressure and dry in vacuo.

Advanced Research Questions

Q. How should researchers address discrepancies in biological activity data across studies involving thiazepane derivatives?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation times, solvent controls) to isolate compound-specific effects.

- Metabolite Profiling : Use LC-MS to identify degradation products or reactive metabolites that may confound activity.

- Orthogonal Assays : Validate anti-inflammatory claims (e.g., COX-2 inhibition) using both enzymatic (e.g., fluorometric kits) and cell-based (e.g., IL-6 ELISA) approaches.

Q. What strategies are effective in modifying the thiophene or thiazepane moieties to enhance target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs with substituents at the thiophene 5-position (e.g., electron-withdrawing groups like -NO₂) to modulate electronic effects.

- Computational Docking : Use software (e.g., AutoDock Vina) to predict binding interactions with targets (e.g., kinases). Prioritize derivatives with improved docking scores for synthesis.

- Prodrug Design : Introduce hydrolyzable esters at the ketone group to enhance bioavailability.

Q. How can in silico modeling predict metabolic stability and guide derivative optimization?

- Methodological Answer :

- CYP450 Metabolism Prediction : Tools like SwissADME simulate cytochrome P450 interactions, identifying vulnerable sites (e.g., thiazepane sulfur oxidation).

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess susceptibility to nucleophilic attack or oxidation. Optimize derivatives with lower HOMO energies for enhanced stability.

Q. What experimental approaches mitigate undesired by-products during synthesis?

- Methodological Answer :

- Stoichiometric Control : Limit excess reagents (e.g., ≤1.1 eq. of thiophene derivatives) to reduce dimerization.

- In Situ Monitoring : Use FT-IR to track ketone formation (C=O stretch ~1700 cm⁻¹) and adjust reaction times dynamically.

- Scavenger Resins : Add polymer-bound quench agents (e.g., trisamine resin) to trap unreacted electrophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.